molecular formula C10H12ClN3 B2407055 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 1238871-01-6

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2407055
CAS No.: 1238871-01-6
M. Wt: 209.68
InChI Key: BIBWVECWXQCTHQ-UHFFFAOYSA-N
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Description

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a derivative of 5-aminopyrazole, a class of compounds known for their bioactive properties. These compounds are widely used in the pharmaceutical and agrochemical industries due to their versatile chemical reactivity and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride can be synthesized by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as one-pot multi-component reactions, cyclocondensation, and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 5-aminopyrazole derivatives, such as:

Uniqueness

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBWVECWXQCTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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